![molecular formula C19H19BrN2S B2372636 (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide CAS No. 1217236-28-6](/img/structure/B2372636.png)
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'AMPTB' and is known to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Analgesic Properties
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide has been studied for its potential analgesic properties. Research demonstrated that altering certain molecular structures within this compound can impact its analgesic activity. Specifically, the replacement of an ethyl radical by an allyl group in the thiazole ring was found to decrease analgesic activity, although it still exhibited a moderate effect compared to reference drugs like ketorolac (Demchenko et al., 2018).
Antimicrobial Activities
Another significant application of this compound is in the realm of antimicrobial activities. A related thiazole compound, synthesized by treating 1-phenyl-2-thiocyanatoethanone with malononitrile, showed significant antimicrobial activities. This study highlighted the importance of hydrophobicity in the compounds' effectiveness against microbes (Al-Mousawi, Moustafa, & Al-Saleh, 2016).
Synthesis and Catalytic Properties
The compound has also been researched for its role in the synthesis and catalytic properties of various chemical reactions. For example, related ruthenium(II)−N-heterocyclic carbene complexes, which include similar thiazole structures, have been used to catalyze the hydrogenation of olefins, aldehydes, and ketones in aqueous solutions under mild conditions (Csabai & Joó, 2004).
Structural and Spectroscopic Properties
The structural and spectroscopic properties of similar thiazole compounds have been extensively studied. These studies include crystal structure analysis, X-ray diffraction, and NMR spectroscopy, which provide insights into the molecular arrangement and stability of these compounds (Chen, Ding, Zhang, & Liu, 2011).
properties
IUPAC Name |
N-(3-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S.BrH/c1-3-12-21-18(16-9-5-4-6-10-16)14-22-19(21)20-17-11-7-8-15(2)13-17;/h3-11,13-14H,1,12H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCZYRQERKATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.